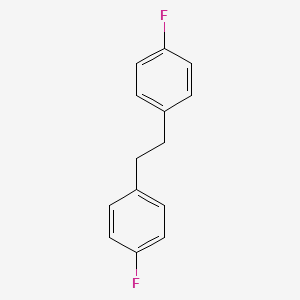

1,2-双(4-氟苯基)乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

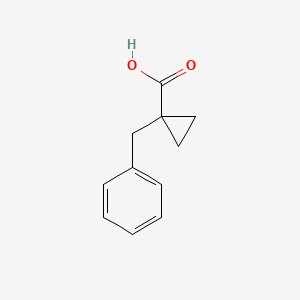

1,2-Bis(4-fluorophenyl)ethane is an organic compound with the molecular formula C14H12F2 It is a fluorinated derivative of benzene, characterized by the presence of two fluorine atoms attached to the benzene ring and an ethyl group linking the two fluorinated phenyl rings

科学研究应用

1,2-Bis(4-fluorophenyl)ethane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

Target of Action

The primary targets of 1,2-Bis(4-fluorophenyl)ethane are insect vectors , particularly the Aedes aegypti mosquitoes . These mosquitoes are major vectors of diseases such as Dengue, Zika, yellow fever, and Chikungunya . The compound acts as an insecticide, affecting the physiological functions of these insects .

Mode of Action

1,2-Bis(4-fluorophenyl)ethane interacts with its targets by causing a rapid knockdown effect . This is achieved through the alteration of the physiochemical properties and bioavailability of the compound, which is influenced by the incorporation of fluorine . This indicates a distinct mechanism of action from that of pyrethroids or DDT .

Pharmacokinetics

The compound’s rapid knockdown effect suggests that it may have high bioavailability .

Result of Action

The primary result of the action of 1,2-Bis(4-fluorophenyl)ethane is the rapid knockdown of insect vectors, particularly Aedes aegypti mosquitoes . This effect is achieved without prolonging the opening of mosquito sodium channels . The compound also elicits spatial repellency at low concentrations .

Action Environment

准备方法

The synthesis of 1,2-Bis(4-fluorophenyl)ethane typically involves the reaction of 4-fluorobenzyl chloride with 4-fluorophenylacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield.

化学反应分析

1,2-Bis(4-fluorophenyl)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding hydrocarbon derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

相似化合物的比较

1,2-Bis(4-fluorophenyl)ethane can be compared with other similar compounds, such as:

1-Fluoro-4-ethylbenzene: Lacks the additional fluorinated phenyl ring, resulting in different chemical and biological properties.

4-Fluorobenzyl chloride: Used as a precursor in the synthesis of 1,2-Bis(4-fluorophenyl)ethane, with different reactivity and applications.

4-Fluorophenylacetic acid: Another precursor with distinct chemical properties and uses.

The uniqueness of 1,2-Bis(4-fluorophenyl)ethane lies in its dual fluorination and the ethyl linkage between the phenyl rings, which imparts specific chemical reactivity and potential biological activity.

属性

IUPAC Name |

1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRSXVQXDHTFMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341472 |

Source

|

| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-76-4 |

Source

|

| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes the structure of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione unique?

A1: The crystal structure of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione reveals several interesting features. Firstly, it adopts an s-trans conformation across the dicarbonyl unit, confirmed by the O—C—C—O torsion angle of −110.65 (12)°. [] Secondly, the central C—C bond connecting the carbonyl groups is unusually long at 1.536 (2) Å. This elongation is likely a result of minimizing repulsive interactions between the electronegative oxygen atoms, thereby increasing the O⋯O distance to 3.1867 (12) Å. This allows for better orbital overlap between the diketone system and the π systems of the adjacent benzene rings. []

Q2: How does the presence of a hydroxyl group in the C2 moiety of platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)alkanol ligands impact their activity?

A2: Introducing a hydroxyl group at the C2 position in platinum(II) complexes with 1,2-diamino-1-(4-fluorophenyl)alkanol ligands significantly influences their pharmacological properties. This modification enhances water solubility and reduces lipophilicity, making the complexes more pharmacokinetically favorable. [] Interestingly, the configuration of the hydroxyl group (R,R/S,S) seems to play a role in cellular uptake and activity, suggesting a potential carrier-mediated mechanism. Notably, the threo isomers of these complexes demonstrate low cross-resistance to cisplatin and exhibit higher potency against lymphoma cell lines. [] This highlights the importance of structural modifications in influencing the activity and selectivity of platinum-based anticancer agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)